molecular formula C11H13FN2O3 B4910023 N-(3-fluorophenyl)-N'-(2-hydroxypropyl)ethanediamide

N-(3-fluorophenyl)-N'-(2-hydroxypropyl)ethanediamide

Cat. No.: B4910023
M. Wt: 240.23 g/mol
InChI Key: DVEWXHFNVDMNTR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide is an organic compound that features a fluorophenyl group and a hydroxypropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoroaniline and 2-hydroxypropylamine.

    Formation of Intermediate: The 3-fluoroaniline is reacted with ethyl chloroformate to form an intermediate, which is then reacted with 2-hydroxypropylamine.

    Final Product: The intermediate is then subjected to amidation to yield N-(3-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide.

Industrial Production Methods

In an industrial setting, the production of N-(3-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide may involve:

    Batch Processing: Using large-scale reactors to carry out the synthesis steps mentioned above.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

    Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-(3-fluorophenyl)-N’-(2-oxopropyl)ethanediamide.

    Reduction: Formation of N-(3-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the hydroxypropyl group can improve its solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-bromophenyl)-N’-(2-hydroxypropyl)ethanediamide: Similar structure but with a bromine atom instead of fluorine.

    N-(3-methylphenyl)-N’-(2-hydroxypropyl)ethanediamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(3-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-7(15)6-13-10(16)11(17)14-9-4-2-3-8(12)5-9/h2-5,7,15H,6H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEWXHFNVDMNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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